1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.
Substitution reactions:
Coupling reactions: The final step involves coupling the pyrazole ring with the appropriate amine derivative using reagents like formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms or the methyl groups using electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its role in enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-5-amine
- 1,4-dimethyl-1H-pyrazol-3-amine
- 1,5-dimethyl-1H-pyrazol-3-amine
Comparison
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Properties
CAS No. |
1856049-20-1 |
---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-6-12-15(3)10(8)11-7-9-4-5-14(2)13-9/h4-6,11H,7H2,1-3H3 |
InChI Key |
OVJAJTCJHZLZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=NN(C=C2)C |
Origin of Product |
United States |
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